molecular formula C14H14N2O3 B15006753 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one

3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one

Cat. No.: B15006753
M. Wt: 258.27 g/mol
InChI Key: LJVRCWJUYAGOFV-UHFFFAOYSA-N
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Description

3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring, an acetyl group, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylamine with an appropriate acetylated pyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted pyran derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit or activate specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoacetophenone: A simpler compound with similar aminophenyl functionality.

    3-Aminoacetanilide: Another compound with an aminophenyl group but different structural features.

    Platinum(II) acetylacetonate complex: A complex with similar aminophenyl substitution but different metal coordination.

Uniqueness

3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one is unique due to its combination of a pyran ring and an aminophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-acetyl-2-(2-aminoanilino)-6-methylpyran-4-one

InChI

InChI=1S/C14H14N2O3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-6-4-3-5-10(11)15/h3-7,16H,15H2,1-2H3

InChI Key

LJVRCWJUYAGOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=CC=C2N)C(=O)C

Origin of Product

United States

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